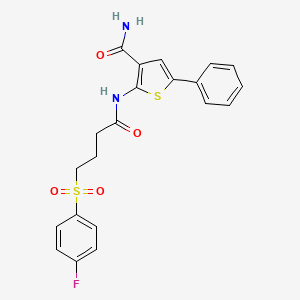
N-(2-Bromoethyl)pyridine-2-carboxamide
Overview
Description
“N-(2-Bromoethyl)pyridine-2-carboxamide” is a pyridine derivative . It is also known as “N-(2-Bromoethyl)picolinamide” and is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C8H9BrN2O . The InChI Code for this compound is 1S/C8H9BrN2O/c9-4-6-11-8(12)7-3-1-2-5-10-7/h1-3,5H,4,6H2,(H,11,12) .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 229.08 . It is a solid at room temperature and should be stored at temperatures between 2-8°C .Scientific Research Applications
Crystal Engineering and Pharmaceutical Cocrystals
N-(2-Bromoethyl)pyridine-2-carboxamide is involved in the formation of novel carboxamide-pyridine N-oxide synthons, which assemble in triple helix architectures and are utilized in the synthesis of cocrystals for barbiturate drugs (Reddy, Babu, & Nangia, 2006).
Anti-Tubercular Agents
This compound plays a role in QSAR modelling studies for predicting biological activities against Mycobacterium tuberculosis. Such research aids in the design and development of more potent drug candidates for tuberculosis treatment (Abdullahi, Adeniji, Arthur, & Musa, 2020).
Molecular Energetics in Medicinal Agents
It is also significant in the study of amide rotational barriers in related pyridine carboxamides. Understanding these energetics is crucial due to the pharmacological activities and prevalence of the carboxamide moiety in medicinal agents (Olsen, Liu, Ghaderi, Johns, Hatcher, & Mueller, 2003).
Binding in the Minor Groove of DNA
Research also includes the design of peptides like pyridine-2-carboxamide-netropsin which specifically bind in the minor groove of DNA. This binding is essential in the study of DNA interactions and potential therapeutic applications (Wade, Mrksich, & Dervan, 1992).
Anti-Inflammatory Agents
This compound derivatives, such as 1-β-D-ribofuranosyl pyridin-2-one-5-carboxamide, have applications as anti-inflammatory agents, showing importance in treatments for conditions like adjuvant-induced arthritis (Rajeswaran & Srikrishnan, 2008).
Metal Complexes and Coordination Chemistry
This compound is also used in the synthesis and study of metal complexes, elucidating important aspects of coordination chemistry relevant to various fields including biochemistry and material science (Sekizaki, Tănase, & Yamasaki, 1969).
Synthesis of Novel Ligands
Additionally, it plays a role in the synthesis of novel ligands for copper(II) complexes, which has implications in the development of new pharmaceuticals and materials (Rowland, Thornton, Olmstead, & Mascharak, 2001).
Safety and Hazards
“N-(2-Bromoethyl)pyridine-2-carboxamide” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention . In case of eye contact, rinse cautiously with water for several minutes. If eye irritation persists, get medical advice/attention .
properties
IUPAC Name |
N-(2-bromoethyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-4-6-11-8(12)7-3-1-2-5-10-7/h1-3,5H,4,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFVCKFWLXDJNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

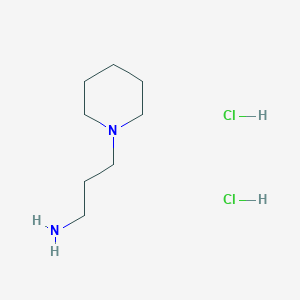
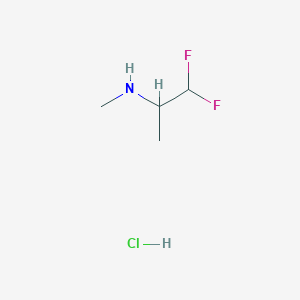
![methyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2354836.png)
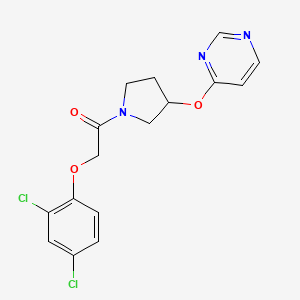

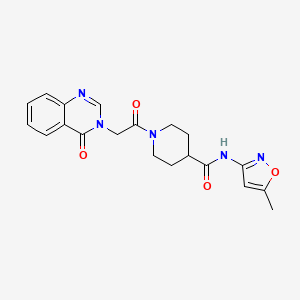
![1-Benzyl-6-fluoro-3-[5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl]-7-piperidin-1-ylquinolin-4-one](/img/structure/B2354845.png)
![3-[(4-benzylpiperidin-1-yl)carbonyl]benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2354847.png)
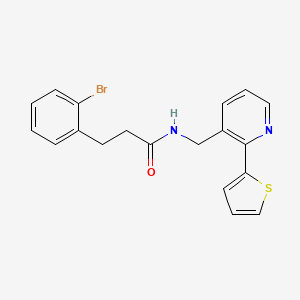
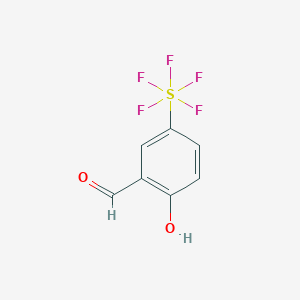

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2354852.png)
![4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2354853.png)
